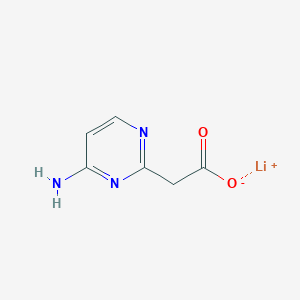

Lithium(1+) ion 2-(4-Aminopyrimidin-2-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

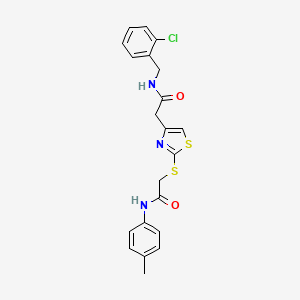

“Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate”, also known as LAPA, is a compound with the molecular formula C6H6LiN3O2 and a molecular weight of 159.07 . It is a potential compound for various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for “Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate” were not found, there are general methods for the synthesis of 2-aminopyrimidine derivatives. These methods involve preparing the compounds from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 . This indicates that the compound contains a lithium ion and a 2-(4-aminopyrimidin-2-yl)acetate ion.Physical And Chemical Properties Analysis

“Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate” has a molecular weight of 159.07 . Other specific physical and chemical properties were not found in the search results.Wirkmechanismus

The exact mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has also been shown to have neuroprotective effects, which may contribute to its therapeutic benefits.

Biochemical and Physiological Effects

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a key role in the regulation of various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, it is important to note that Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several potential future directions for research on Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate. One area of interest is its potential use in the treatment of bipolar disorder. Researchers are also exploring its potential use in the treatment of other neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in exploring the potential use of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate as a neuroprotective agent in the prevention of neurodegenerative diseases.

Synthesemethoden

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate can be synthesized using a simple two-step process. The first step involves the reaction of 4-aminopyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with lithium hydroxide to yield Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate.

Wissenschaftliche Forschungsanwendungen

- Rolle von Lithium(1+) ion 2-(4-Aminopyrimidin-2-yl)acetat:

- Forschungsergebnisse:

- Rolle von Polymerbeschichtungen:

- Lösung:

- Rolle von this compound:

Lithium-Ionen-Batterien:

Simulation von thermischem Durchgehen:

Li-Metallelektroden:

Minderung der Kapazitätsabnahme:

Lithium-Sauerstoff (Li–O₂) Batterien:

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;2-(4-aminopyrimidin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIPSIWUQOHISX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(N=C1N)CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909347-95-0 |

Source

|

| Record name | lithium 2-(4-aminopyrimidin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)

![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)

![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)